molecular formula C10H15NO4S B026719 3,4-Diethoxybenzenesulfonamide CAS No. 104296-87-9

3,4-Diethoxybenzenesulfonamide

Cat. No. B026719
M. Wt: 245.3 g/mol
InChI Key: SRYAXGQHQSSIHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 3,4-Diethoxybenzenesulfonamide, often involves the alkylation of primary amines followed by reactions that introduce the sulfonamide functionality. For instance, nitrobenzenesulfonamides have been prepared from primary amines and undergo smooth alkylation, yielding N-alkylated sulfonamides in near-quantitative yields. These can be deprotected to give secondary amines, highlighting the versatility of sulfonamide compounds in synthetic chemistry (Fukuyama, Jow, & Cheung, 1995).

Molecular Structure Analysis

The structural characterization of sulfonamide compounds like 3,4-Diethoxybenzenesulfonamide has been achieved through various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. These methods have elucidated their molecular structure, confirming the presence of sulfonamide groups and other substituents. For example, a study on a related sulfonamide compound provided detailed insights into its crystal structure, demonstrating the utility of X-ray crystallography in understanding the molecular arrangement (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including alkylation and arylation, which are crucial for the synthesis of more complex molecules. The reactivity of these compounds under different conditions highlights their importance in synthetic organic chemistry. For example, cyanobenzenesulfonamides have been shown to cleave cleanly to the parent amine under specific conditions, showcasing their potential as amine-protecting groups (Schmidt et al., 2017).

Scientific Research Applications

Synthesis and Characterization of Novel Cyclic Compounds

Research by Kaneda (2020) in the field of organic chemistry emphasizes the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. The work highlights the development of sequential Nicholas and Pauson-Khand reactions to produce unique polyheterocyclic compounds. This research is pivotal in the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, underlining the versatility and value of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry Kyosuke Kaneda, 2020.

Degradation of Acetaminophen by Advanced Oxidation Processes

Qutob et al. (2022) conducted a comprehensive review on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), focusing on the pathway, by-products, biotoxicity, and density functional theory calculation. This study contributes significantly to enhancing the degradation of ACT by AOP systems, with implications for environmental science and pharmaceutical residue management Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022.

Recent Advance in Sulfonamide-based Medicinal Chemistry

A review by He Shichao et al. (2016) systematically summarizes the recent research based on sulfonamide, detailing their structural modifications and the resulting broad spectrum of medicinal applications. Sulfonamide derivatives have shown potential as antimicrobial, anticancer, antiparasitic, and anti-inflammatory agents, among others, indicating their significant development value in medicinal chemistry He Shichao, Ponmani Jeyakkumar, A. S. Rao, Wang Xianlong, Zhang Hui-zhen, Zhou Cheng-he, 2016.

Photosensitive Protecting Groups in Synthetic Chemistry

Amit et al. (1974) provide an overview of the application of photosensitive protecting groups in synthetic chemistry. The review discusses the potential of groups like 2-nitrobenzyl and 3,5-dimethoxybenzyl for future applications, highlighting the role of these groups in the advancement of synthetic methodologies B. Amit, U. Zehavi, A. Patchornik, 1974.

properties

IUPAC Name

3,4-diethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYAXGQHQSSIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407149
Record name 3,4-diethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethoxybenzenesulfonamide

CAS RN

104296-87-9
Record name 3,4-diethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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